BenchChemオンラインストアへようこそ!

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid

Stereochemistry Drug Design SAR

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid, also referred to as DEPB, is a pyrrolidine-based carboxylic acid with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol. The compound features a pyrrolidine ring substituted at the 3- and 4‑positions with ethoxy groups, and an N-linked butanoic acid side chain.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 2097949-05-6
Cat. No. B1478283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid
CAS2097949-05-6
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CC(C(C1)OCC)OCC
InChIInChI=1S/C12H23NO4/c1-4-9(12(14)15)13-7-10(16-5-2)11(8-13)17-6-3/h9-11H,4-8H2,1-3H3,(H,14,15)
InChIKeyKDWVZOSTSQKEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid (CAS 2097949-05-6): Core Chemical Profile for Research Procurement


2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid, also referred to as DEPB, is a pyrrolidine-based carboxylic acid with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . The compound features a pyrrolidine ring substituted at the 3- and 4‑positions with ethoxy groups, and an N-linked butanoic acid side chain. The presence of two stereocenters on the pyrrolidine ring distinguishes it from simpler pyrrolidine-carboxylic acid analogs and introduces stereochemical complexity relevant for structure-activity relationship (SAR) studies. As a substituted pyrrolidine derivative, it resides within a compound class that has attracted significant interest in medicinal chemistry for the development of integrin inhibitors and metabolic enzyme inhibitors [1] [2].

Why 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid Cannot Be Substituted by Simpler Pyrrolidine–Butanoic Acid Analogs


The 3,4-diethoxy substitution on the pyrrolidine ring of 2-(3,4-diethoxypyrrolidin-1-yl)butanoic acid is not a minor structural modification; it introduces two sp³ stereocenters, increases the hydrogen-bond acceptor count from 2 to 4, and approximately doubles the molecular weight compared to the unsubstituted 2-(pyrrolidin-1-yl)butanoic acid (CAS 857206-11-2) . These changes alter lipophilicity, conformational flexibility, and the potential for stereospecific interactions with biological targets. Patent and primary research literature demonstrate that 3,4-disubstituted pyrrolidine scaffolds are critical for achieving potency and selectivity in enzyme inhibition programs, including acetyl-CoA carboxylase (ACC) and integrin αvβ6 inhibitor series [1] [2]. Consequently, a simpler in-class analog lacking the 3,4-diethoxy motif cannot be assumed to replicate the physical-chemical or pharmacological profile of this compound.

Head-to-Head and Class-Level Quantitative Evidence for 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid


Stereochemical Complexity and Chiral Center Comparison Versus Unsubstituted Analog

2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid contains two sp³ stereocenters at the 3- and 4-positions of the pyrrolidine ring, yielding up to four possible stereoisomers. In contrast, the closest unsubstituted analog, 2-(pyrrolidin-1-yl)butanoic acid (CAS 857206-11-2), possesses zero stereocenters on the pyrrolidine ring . This stereochemical expansion enables enantioselective biological recognition that is impossible with the achiral analog.

Stereochemistry Drug Design SAR

Physicochemical Property Differentiation: Hydrogen-Bond Acceptor Count and Lipophilicity

The target compound possesses 4 hydrogen-bond acceptors (one nitrogen, two ethoxy oxygens, and one carbonyl oxygen) versus only 2 for the unsubstituted 2-(pyrrolidin-1-yl)butanoic acid . While experimentally measured logP values are not publicly available for this compound, structurally related 3,4-diethoxypyrrolidine derivatives exhibit a predicted XLogP3 of approximately 0.7, which is anticipated to be significantly higher than the unsubstituted analog (estimated ~0 to -0.5 based on fragment contributions) [1]. The increased hydrogen-bond acceptor count combined with moderate lipophilicity may facilitate passive membrane permeability while maintaining aqueous solubility.

Physicochemical Properties Lipophilicity Drug-likeness

Class-Level Biological Activity: αvβ6 Integrin Inhibition in Pyrrolidine-Butanoic Acid Series

In a 2024 Journal of Medicinal Chemistry study, a series of 3-aryl((S)-3-fluoropyrrolidin-1-yl)butanoic acids were developed as potent, orally bioavailable αvβ6 integrin inhibitors [1]. The lead compound achieved a pIC50 of 8.0 (IC50 ≈ 10 nM) for αvβ6, high solubility (>2 mg/mL), and favorable oral pharmacokinetics across rat, dog, and minipig (clearance 26%, 7%, and 18% liver blood flow, respectively; oral bioavailability high to complete). This study establishes that 4-substituted pyrrolidine-butanoic acid scaffolds can deliver nanomolar potency at a clinically relevant integrin target while maintaining oral developability. Although the target compound possesses 3,4-diethoxy rather than 3-fluoro substitution, it shares the core pyrrolidine-butanoic acid pharmacophore that underlies this activity.

Integrin Inhibition Idiopathic Pulmonary Fibrosis Oral Bioavailability

Class-Level Biological Activity: Acetyl-CoA Carboxylase (ACC) Inhibition and Metabolic Disease Potential

European Patent EP2903982B1 discloses a series of pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme regulating fatty acid synthesis and oxidation, for the treatment of obesity and type 2 diabetes [1]. The patent exemplifies numerous 3,4-disubstituted pyrrolidine compounds (including those with alkoxy, aryl, and heteroaryl substituents) demonstrating ACC inhibitory activity. The 3,4-diethoxy substitution pattern of the target compound aligns with the structural motifs claimed for ACC inhibition, suggesting potential metabolic disease applications that simpler pyrrolidine analogs lacking 3,4-disubstitution do not address.

Acetyl-CoA Carboxylase Obesity Type 2 Diabetes

High-Impact Research and Procurement Scenarios for 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid


Stereochemistry-Enabled Fragment-Based Drug Discovery (FBDD) Against Protein Targets with Chiral Binding Pockets

The presence of two sp³ stereocenters (C3 and C4 on the pyrrolidine ring) makes this compound a valuable chiral fragment for FBDD campaigns targeting enzymes or receptors that discriminate between enantiomers, such as kinases, integrins, or GPCRs [1]. In contrast to the achiral 2-(pyrrolidin-1-yl)butanoic acid, the stereochemically rich scaffold enables the exploration of enantioselective binding and SAR that is essential for achieving target selectivity.

Medicinal Chemistry Optimization of αvβ6 Integrin Inhibitors for Fibrotic Disease Indications

The 4-substituted pyrrolidine-butanoic acid scaffold has been clinically validated as a platform for oral, non-peptidic αvβ6 integrin inhibitors (pIC50 8.0) targeting idiopathic pulmonary fibrosis [1]. This compound can serve as a starting point or comparator for SAR studies exploring the impact of 3,4-diethoxy substitution on integrin potency, selectivity, and pharmacokinetics, leveraging the established synthetic routes and assay cascades described in the primary literature.

Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Generation for Obesity and Type 2 Diabetes Programs

Given the patent disclosure of 3,4-disubstituted pyrrolidine derivatives as ACC inhibitors [1], this compound is a logical procurement choice for metabolic disease research groups seeking to establish in-house ACC inhibitor SAR. Its butanoic acid side chain provides a handle for further derivatization into amides, esters, or prodrugs, enabling systematic exploration of potency, isoform selectivity (ACC1 vs ACC2), and in vivo efficacy in diet-induced obesity models.

Synthetic Methodology Development Leveraging Diethoxy Substituents as Latent Carbonyl Equivalents

The 3,4-diethoxy groups function as protected 1,2-dicarbonyl equivalents, enabling novel synthetic transformations. This compound can be used to develop or validate synthetic routes involving selective hydrolysis, reductive amination, or organometallic additions that exploit the masked ketone functionality, serving as a versatile intermediate for constructing more complex heterocyclic libraries [1].

Quote Request

Request a Quote for 2-(3,4-Diethoxypyrrolidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.